Methyl 5-chloro-2-formyl-6-methoxynicotinate
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Overview
Description
Methyl 5-chloro-2-formyl-6-methoxynicotinate is a heterocyclic compound belonging to the pyridine family. It is characterized by the presence of a chloro group, a formyl group, and a methoxy group attached to the nicotinate structure. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-chloro-2-formyl-6-methoxynicotinate can be synthesized through a multi-step process. One common method involves the reaction of 3-pyridinecarboxylic acid with methanol to form 3-pyridinecarboxylic acid methyl ester. This intermediate is then subjected to chlorination using thionyl chloride under basic conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for research and development purposes .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-2-formyl-6-methoxynicotinate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can replace the chloro group under appropriate conditions.
Major Products Formed
Oxidation: Methyl 5-chloro-2-carboxy-6-methoxynicotinate.
Reduction: Methyl 5-chloro-2-hydroxymethyl-6-methoxynicotinate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-chloro-2-formyl-6-methoxynicotinate is utilized in several scientific research applications:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: Potential use in the development of pharmaceutical agents targeting specific biological pathways.
Industry: Used in the production of specialty chemicals and intermediates for various applications
Mechanism of Action
The mechanism of action of Methyl 5-chloro-2-formyl-6-methoxynicotinate involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The chloro and methoxy groups may also influence the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-chloro-2-methoxynicotinate: Similar structure but lacks the formyl group.
Methyl 5-chloro-6-formyl-2-methoxynicotinate: Similar structure but with different positioning of the formyl group.
Uniqueness
Methyl 5-chloro-2-formyl-6-methoxynicotinate is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C9H8ClNO4 |
---|---|
Molecular Weight |
229.62 g/mol |
IUPAC Name |
methyl 5-chloro-2-formyl-6-methoxypyridine-3-carboxylate |
InChI |
InChI=1S/C9H8ClNO4/c1-14-8-6(10)3-5(9(13)15-2)7(4-12)11-8/h3-4H,1-2H3 |
InChI Key |
IDQYUFRUQXIHLE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=N1)C=O)C(=O)OC)Cl |
Origin of Product |
United States |
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